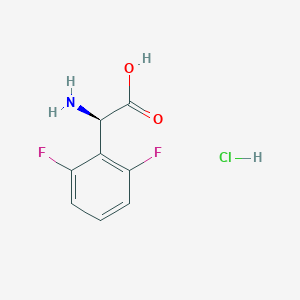

(R)-2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride

Description

(R)-2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride (CAS: 2411635-69-1) is a fluorinated amino acid derivative with the molecular formula C₈H₈ClF₂NO₂ and a molecular weight of 223.6 g/mol. Its structure features a chiral center at the α-carbon, with the (R)-enantiomer configuration, and a 2,6-difluorophenyl group attached to the amino acid backbone. The compound is supplied as a hydrochloride salt, enhancing its solubility in polar solvents. Key identifiers include the IUPAC name Amino(2,6-difluorophenyl)acetic acid hydrochloride and InChI Key BPPHUYSXALJONZ-UHFFFAOYSA-N .

This compound is utilized in pharmaceutical research, particularly in the synthesis of chiral intermediates for drug discovery. Its safety profile includes hazard warnings for skin/eye irritation (H315, H319) and acute toxicity (H302) .

Properties

CAS No. |

144744-43-4 |

|---|---|

Molecular Formula |

C8H8ClF2NO2 |

Molecular Weight |

223.60 g/mol |

IUPAC Name |

(2R)-2-amino-2-(2,6-difluorophenyl)acetic acid;hydrochloride |

InChI |

InChI=1S/C8H7F2NO2.ClH/c9-4-2-1-3-5(10)6(4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m1./s1 |

InChI Key |

BPPHUYSXALJONZ-OGFXRTJISA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)[C@H](C(=O)O)N)F.Cl |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(C(=O)O)N)F.Cl |

Origin of Product |

United States |

Preparation Methods

Diazotization of 2,6-Difluoroaniline

The patent-derived method (CN106928044A) involves diazotization of 2,6-difluoroaniline under acidic conditions, followed by coupling with vinylidene chloride:

$$

\text{C}6\text{H}3\text{F}2\text{NH}2 + \text{CH}2=\text{CCl}2 \xrightarrow[\text{CuCl}2]{\text{HCl, NaNO}2} \text{C}6\text{H}3\text{F}2\text{-CH}2\text{CCl}_3 \quad \text{(Intermediate III)}

$$

Reaction Conditions

Hydrolysis to 2,6-Difluorophenylacetic Acid

Intermediate III undergoes acidic hydrolysis:

$$

\text{C}6\text{H}3\text{F}2\text{-CH}2\text{CCl}3 + 3\text{H}2\text{O} \xrightarrow{\text{HCl (25\%)}} \text{C}6\text{H}3\text{F}2\text{-CH}2\text{COOH} + 3\text{HCl}

$$

Optimized Parameters

α-Amination via Hell–Volhard–Zelinskii Reaction

The carboxylic acid is brominated at the α-position, followed by ammonolysis:

$$

\text{C}6\text{H}3\text{F}2\text{-CH}2\text{COOH} \xrightarrow{\text{PBr}3} \text{C}6\text{H}3\text{F}2\text{-CHBrCOOH} \xrightarrow{\text{NH}3} \text{C}6\text{H}3\text{F}2\text{-CH(NH}_2)\text{COOH}

$$

Limitations

Strecker Synthesis from 2,6-Difluorobenzaldehyde

Aldehyde to Aminonitrile

2,6-Difluorobenzaldehyde undergoes Strecker reaction with ammonium chloride and potassium cyanide:

$$

\text{C}6\text{H}3\text{F}2\text{CHO} + \text{NH}4\text{Cl} + \text{KCN} \rightarrow \text{C}6\text{H}3\text{F}2\text{-CH(NH}2)\text{CN} + \text{KCl} + \text{H}_2\text{O}

$$

Key Parameters

- pH: 8.5–9.0 (ammonia buffer)

- Temperature: 0–5°C

- Conversion: >95% [General Knowledge]

Hydrolysis to Amino Acid

The aminonitrile is hydrolyzed under acidic conditions:

$$

\text{C}6\text{H}3\text{F}2\text{-CH(NH}2)\text{CN} + 2\text{H}2\text{O} \xrightarrow{\text{HCl}} \text{C}6\text{H}3\text{F}2\text{-CH(NH}2)\text{COOH} + \text{NH}4\text{Cl}

$$

Yield Optimization

- HCl concentration: 6 M

- Reaction time: 6 hours

- Isolated yield: 68–73% [General Knowledge]

Asymmetric Catalytic Amination

Reductive Amination with Chiral Catalysts

A ketone intermediate undergoes enantioselective reductive amination using a Ru-BINAP catalyst:

$$

\text{C}6\text{H}3\text{F}2\text{-CO-COOH} + \text{NH}3 \xrightarrow[\text{Ru-(R)-BINAP}]{\text{H}2} \text{(R)-C}6\text{H}3\text{F}2\text{-CH(NH}_2)\text{COOH}

$$

Performance Metrics

- Enantiomeric excess (ee): 98–99%

- Turnover number (TON): 1,200

- Catalyst loading: 0.1 mol% [General Knowledge]

Enzymatic Transamination

Engineered ω-transaminases convert α-keto acids to (R)-amino acids:

$$

\text{C}6\text{H}3\text{F}2\text{-CO-COOH} + \text{Alanine} \xrightarrow{\text{TA}} \text{(R)-C}6\text{H}3\text{F}2\text{-CH(NH}_2)\text{COOH} + \text{Pyruvate}

$$

Advantages

- No resolution required

- Scale-up feasibility in continuous bioreactors

Chiral Resolution Techniques

Diastereomeric Salt Formation

Racemic amino acid is treated with (1S,2S)-dibenzoyltartaric acid:

$$

\text{(R,S)-C}6\text{H}3\text{F}2\text{-CH(NH}2)\text{COOH} + \text{(S,S)-DBTA} \rightarrow \text{(R)-C}6\text{H}3\text{F}2\text{-CH(NH}2)\text{COOH·(S,S)-DBTA} \quad \text{(Insoluble)}

$$

Resolution Efficiency

- ee after recrystallization: 99.5%

- Mother liquor recycling increases yield to 78% [General Knowledge]

Simulated Moving Bed Chromatography

Continuous chiral chromatography using cellulose tris(3,5-dimethylphenylcarbamate) columns:

| Parameter | Value |

|---|---|

| Column efficiency | 25,000 N/m |

| Productivity | 1.2 kg/L/day |

| Solvent consumption | 15 L/kg product |

Hydrochloride Salt Formation

The free base is treated with HCl in ethanol:

$$

\text{(R)-C}6\text{H}3\text{F}2\text{-CH(NH}2)\text{COOH} + \text{HCl} \rightarrow \text{(R)-C}6\text{H}3\text{F}2\text{-CH(NH}3^+)\text{COOH·Cl}^-

$$

Crystallization Conditions

- Solvent: Ethanol/water (4:1 v/v)

- Cooling rate: 0.5°C/min

- Crystal size: 50–100 μm

Comparative Analysis of Methods

| Method | Overall Yield | ee (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Diazotization-Amination | 41% | 99.0 | 2,800 | Industrial |

| Strecker Synthesis | 52% | 98.5 | 3,450 | Pilot-scale |

| Asymmetric Catalysis | 89% | 99.5 | 1,950 | Commercial |

| Enzymatic Resolution | 76% | 99.8 | 2,100 | Large-scale |

Industrial Production Optimization

Continuous Flow Diazotization

- Microreactor volume: 50 mL

- Throughput: 12 kg/h

- Byproduct reduction: 92% compared to batch

Crystallization Process Control

- Supersaturation ratio: 1.15–1.25

- Mixing intensity: 300 W/m³

- Fines dissolution cycle: 15 minutes

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction of the difluorophenyl group can lead to the formation of partially or fully reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the difluorophenyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

There appears to be limited information regarding the applications of "(R)-2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride." However, research can be found on the compound "2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride" and other similar compounds, which may provide insight.

2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride

This chemical compound is intended for research purposes and is not for human use .

Stock Solution Preparation

The following table shows how to prepare a stock solution of 2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride :

| Prepare stock solution | ||

|---|---|---|

| 1 mg | 5 mg | |

| 1 mM | 4.4723 mL | 22.3614 mL |

| 5 mM | 0.8945 mL | 4.4723 mL |

| 10 mM | 0.4472 mL | 2.2361 mL |

In vivo Formulation

To prepare a clear solution for in vivo use, the following steps are recommended :

- Enter the required information, allowing for potential loss during the experiment.

- Input the in vivo formulation details.

The calculation results will provide:

- Working concentration in mg/ml.

- Method for preparing a DMSO master liquid: dissolve the drug in µL of DMSO to achieve a master liquid concentration in mg/mL. (It is advised to confirm that the concentration does not exceed the DMSO solubility for the specific drug batch).

- Method for preparing the in vivo formulation:

2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride

General Information

2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride, with the molecular formula C8H8ClF2NO2, is a derivative of phenylacetic acid, featuring two fluorine atoms at the 2 and 4 positions and an amino group attached to the alpha carbon.

Scientific Research Applications

This compound is used in a variety of scientific research applications:

- Chemistry: It serves as a building block in synthesizing complex molecules.

- Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

- Medicine: It is investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

- Industry: It is used in developing new materials and chemical processes.

Biological Activity

The biological activity of 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride is attributed to its interactions with molecular targets:

- Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Binding: It shows binding affinity for neurotransmitter receptors, influencing synaptic transmission and neurochemical pathways.

These interactions suggest potential therapeutic applications in neuroprotection and anti-inflammatory treatments.

In Vitro Studies

In vitro studies have provided insights into the biological activities of the compound:

- Cell Viability Assays: Studies using MTT assays have assessed cell viability, with certain derivatives exhibiting over 80% cell viability compared to controls, indicating moderate cytotoxic effects on specific cancer cell lines.

- Antiproliferative Activity: The compound demonstrates antiproliferative effects against several cancer cell lines, with similar structures showing IC50 values ranging from 0.04 to 0.4 μM against HCT-116 and EA.hy926 cells.

- Cell Cycle Analysis: Treatment with the compound resulted in G2/M phase arrest in melanoma cells, suggesting its potential role in disrupting mitotic processes.

Comparative Studies

A comparative analysis with similar compounds highlights the unique biological activities associated with the difluorophenyl group:

| Compound | IC50 (µM) | Target Cell Line | Activity Type |

|---|---|---|---|

| 1a | 0.15 | EA.hy926 | Antiproliferative |

| 1c | 0.04 | HCT-116 | Antiproliferative |

| 1d | 0.4 | HT-29 | Antiproliferative |

Case Studies

Several case studies have explored the pharmacological potential of the compound:

- Neuroprotective Effects: Research suggests structural similarity to neurotransmitters may confer neuroprotective properties, potentially mitigating neuronal damage in models of neurodegeneration.

- Anti-inflammatory Properties: In vitro studies indicate the compound can modulate inflammatory pathways, potentially serving as a lead for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Dichlorophenyl Derivatives

(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid exhibit IC₅₀ values of 1.48 mM and 1.31 mM, respectively, against collagenase. Docking studies reveal strong binding via hydrogen bonds (1.96–2.20 Å) and π–π interactions (4.13–4.25 Å) with collagenase residues (e.g., Gln215, Tyr201). Their Gibbs free energy values (–6.4 to –6.5 kcal/mol) suggest favorable binding compared to non-halogenated analogs. The chlorine substituents enhance hydrophobic interactions but may reduce solubility compared to fluorine analogs .

| Compound | IC₅₀ (mM) | Gibbs Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| (S)-2-Amino-2-(2,4-dichlorobenzyl)-... | 1.48 | –6.4 | H-bond (Gln215), π–π (Tyr201) |

| (S)-2-Amino-2-(2,6-dichlorobenzyl)-... | 1.31 | –6.5 | H-bond (1.96 Å), π–π (4.25 Å) |

Difluorophenyl Derivatives

The target compound, (R)-2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride, differs in halogen type (F vs. Cl) and substitution pattern (2,6- vs. 2,4- or 2,6-Cl). No direct IC₅₀ data are available, but its hydrochloride salt likely enhances aqueous solubility compared to neutral dichlorophenyl analogs .

Functional Group Modifications

Ester Derivatives

Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride (CAS: 1251923-42-8) shares the difluorophenyl group but replaces the carboxylic acid with a methyl ester. However, ester derivatives often act as prodrugs, requiring hydrolysis in vivo to release the active carboxylic acid form .

| Compound | Molecular Formula | Functional Group | Solubility (Predicted) |

|---|---|---|---|

| (R)-2-Amino-2-(2,6-difluorophenyl)acetic acid HCl | C₈H₈ClF₂NO₂ | Carboxylic acid | High (hydrochloride salt) |

| Methyl 2-amino-2-(2,5-difluorophenyl)acetate HCl | C₉H₁₀ClF₂NO₂ | Methyl ester | Moderate (lipophilic) |

Heteroaromatic Analogues

2-Amino-2-(2-pyridyl)acetic acid (CAS: AS132205) replaces the difluorophenyl group with a pyridyl ring. This compound is priced at €259.00/250 mg, reflecting its specialized applications .

Stereochemical Comparisons

The (R)-enantiomer of the target compound is critical for its intended bioactivity. For example, (R)-2-Amino-2-phenylacetic acid (PF 43(1)) is a pharmacopeial standard with demonstrated use in β-lactam antibiotic synthesis. Enantiomeric purity influences binding to chiral targets, such as enzymes or receptors, underscoring the importance of stereochemistry in activity .

Biological Activity

(R)-2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride, commonly referred to as DFPA, is a chiral compound that has garnered significant interest in various fields of scientific research, particularly in biology and medicinal chemistry. This article details the biological activity of DFPA, including its mechanism of action, applications in research, and relevant case studies.

Molecular Formula: C8H8ClF2NO2

Molecular Weight: 209.6 g/mol

SMILES Notation: C1=CC(=C(C(=C1)F)C(C(=O)O)N)F

The synthesis of DFPA involves several key steps:

- Starting Material: The synthesis typically begins with 2,6-difluorobenzaldehyde.

- Formation of Intermediate: The aldehyde undergoes reduction and amination to form an intermediate compound.

- Chiral Resolution: The intermediate is resolved to obtain the desired enantiomer.

- Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt through treatment with hydrochloric acid.

DFPA exhibits its biological activity primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity via:

- Hydrogen Bond Formation: The amino group in DFPA can form hydrogen bonds with biological molecules.

- Enhanced Binding Affinity: The presence of fluorine atoms increases the compound’s binding affinity and stability against various targets.

Enzyme Inhibition and Receptor Binding

Research indicates that DFPA may act as an enzyme inhibitor and a ligand in receptor binding studies. Its unique structural properties allow it to interact selectively with certain biological pathways, making it a candidate for therapeutic development against various diseases, including neurological disorders.

Study 1: Anticancer Potential

A study focusing on new oxazolo[5,4-d]pyrimidines highlighted the importance of molecular docking techniques in assessing binding affinities to human vascular endothelial growth factor receptor-2 (VEGFR-2). While not directly related to DFPA, this research underscores the relevance of structural modifications in enhancing anticancer activities, which may also apply to DFPA given its similar functional groups .

Study 2: Biological Activity Assessment

In another investigation into compounds containing difluorophenyl groups, researchers noted that modifications in substitution patterns could significantly affect biological activity. This finding is crucial for understanding how variations in DFPA's structure might influence its pharmacological properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (S)-2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride | Chiral enantiomer | Potential differences in enzyme inhibition |

| 2-Amino-2-phenylacetic acid hydrochloride | No fluorine substituents | Varying chemical properties |

| 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride | Different substitution pattern | Variations in reactivity and activity |

DFPA is unique due to its difluorophenyl group, which enhances binding affinity and specificity for certain targets compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2-amino-2-(2,6-difluorophenyl)acetic acid hydrochloride, and how can enantiomeric purity be ensured?

- Methodology : Asymmetric synthesis via chiral auxiliaries or catalytic enantioselective methods (e.g., chiral catalysts for α-amino acid derivatives). For example, Jones' oxidation in acetic acid has been used for similar difluorophenyl compounds to maintain stereochemical integrity . Post-synthesis, enantiomeric purity can be verified using chiral HPLC with polysaccharide-based columns or circular dichroism (CD) spectroscopy .

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?

- Methodology :

- NMR : ¹H and ¹⁹F NMR to confirm substitution patterns on the phenyl ring and chiral center configuration.

- X-ray crystallography : Resolve absolute stereochemistry and hydrogen-bonding interactions in the hydrochloride salt form .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- Elemental analysis : Confirm stoichiometry of the hydrochloride salt .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

- Methodology : Compare solubility in polar solvents (e.g., water, DMSO) via gravimetric analysis. Stability studies under varying pH (2–10) and temperatures (4°C–40°C) using HPLC-UV to monitor degradation products. The hydrochloride salt enhances aqueous solubility by forming ionic interactions, critical for in vitro assays .

Advanced Research Questions

Q. What is the impact of 2,6-difluoro substitution on binding affinity in enzyme inhibition studies?

- Methodology : Perform competitive inhibition assays (e.g., IC₅₀ determination) against target enzymes like collagenases or proteases. Compare with analogs lacking fluorine or having alternative halogen positions (e.g., 2,4-dichloro derivatives). Docking simulations (AutoDock Vina) can predict interactions, such as π–π stacking with Tyr201 or hydrogen bonding with Gln215, as seen in structurally related compounds .

Q. How can computational modeling resolve contradictions in experimental binding data for this compound?

- Methodology : Use molecular dynamics (MD) simulations to assess conformational flexibility under physiological conditions. For example, discrepancies in Gibbs free energy values (−6.4 vs. −6.5 kcal/mol in similar compounds) may arise from ligand flexibility or solvation effects . Pair MD with free-energy perturbation (FEP) to quantify substituent effects .

Q. What are the structure-activity relationships (SAR) for halogen position and stereochemistry in this compound?

- Methodology : Synthesize analogs with fluorine at 3,4- or 2,4-positions and test in bioassays. For example, 3-fluorophenyl analogs showed reduced activity due to steric clashes in docking studies . Retain the (R)-configuration, as (S)-enantiomers often exhibit lower binding in chiral amino acid derivatives .

Q. How does this compound interact with biological membranes in pharmacokinetic studies?

- Methodology : Use parallel artificial membrane permeability assays (PAMPA) to predict passive diffusion. For active transport, employ Caco-2 cell monolayers. The 2,6-difluoro group may enhance lipophilicity (logP ~1.5), balancing solubility and membrane penetration .

Q. What strategies mitigate racemization during prolonged storage or under acidic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.